molecular formula C14H17NO3 B6142445 1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid CAS No. 1032056-89-5

1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid

Cat. No. B6142445
CAS RN: 1032056-89-5
M. Wt: 247.29 g/mol
InChI Key: LNZBVBAFRSDMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylbenzoyl)pyrrolidine-2-carboxylic acid (EBCA) is an organic compound belonging to the class of pyrrolidines. It is a white crystalline solid with a melting point of 106-107 °C. It is soluble in water, ethanol, and methanol. EBCA is widely used in the synthesis of a variety of compounds and is found in numerous pharmaceuticals, agrochemicals, and other products.

Scientific Research Applications

1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid has a wide range of scientific applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a starting material in the synthesis of agrochemicals. In addition, this compound has been used in the synthesis of molecules that have potential applications in the treatment of diseases such as cancer, Alzheimer’s, and Parkinson’s.

Mechanism of Action

1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid acts as a catalyst in the synthesis of a variety of compounds. It is able to form a complex with a substrate molecule, which then undergoes a reaction with a reagent to form a desired product. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, and the reaction mixture is stirred at room temperature.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it does have potential applications in the synthesis of compounds which may have such effects. For example, this compound has been used in the synthesis of molecules that have potential applications in the treatment of diseases such as cancer, Alzheimer’s, and Parkinson’s.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid in laboratory experiments is that it is a relatively inexpensive reagent. It is also relatively easy to obtain and is stable in most conditions. However, it can be difficult to remove from the reaction mixture after the reaction is complete, and it can be toxic if inhaled or ingested.

Future Directions

The use of 1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid in the synthesis of compounds with potential applications in the treatment of diseases such as cancer, Alzheimer’s, and Parkinson’s is an area of research that is likely to be explored in the future. In addition, the use of this compound in the synthesis of polymers and other materials could lead to new and innovative products. Finally, the use of this compound as a catalyst in the synthesis of pharmaceuticals and agrochemicals could lead to more efficient and cost-effective processes.

Synthesis Methods

1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid can be prepared by a number of methods, including the reaction of 4-ethylbenzoyl chloride with pyrrolidine in the presence of a base, such as pyridine. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, and the reaction mixture is stirred at room temperature. The product can then be isolated by filtration and dried.

properties

IUPAC Name

1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-10-5-7-11(8-6-10)13(16)15-9-3-4-12(15)14(17)18/h5-8,12H,2-4,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZBVBAFRSDMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.